

# 1-Amino-5-benzoylaminoanthraquinone molecular structure and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                     |
|----------------|-------------------------------------|
| Compound Name: | 1-Amino-5-benzoylaminoanthraquinone |
| Cat. No.:      | B086115                             |

[Get Quote](#)

## An In-depth Technical Guide to 1-Amino-5-benzoylaminoanthraquinone

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of **1-Amino-5-benzoylaminoanthraquinone**. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's characteristics and provides a plausible experimental protocol for its synthesis, based on related methodologies.

## Molecular Structure and Formula

**1-Amino-5-benzoylaminoanthraquinone** is an organic compound built upon a central anthraquinone core. The structure features an amino group (-NH<sub>2</sub>) at the 1-position and a benzoylamino group (-NHCO-C<sub>6</sub>H<sub>5</sub>) at the 5-position of the anthraquinone framework.

Molecular Formula: C<sub>21</sub>H<sub>14</sub>N<sub>2</sub>O<sub>3</sub>[\[1\]](#)[\[2\]](#)

Molecular Weight: 342.35 g/mol [\[1\]](#)[\[2\]](#)

CAS Number: 117-06-6[\[2\]](#)[\[3\]](#)

Synonyms: N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracyl)benzamide, 1-Amino-5-benzamidoanthraquinone[\[1\]](#)[\[3\]](#)

The chemical structure is as follows:

The image you are requesting does not exist or is no longer available.

imgur.com

## Physicochemical and Spectral Data

The following tables summarize the key quantitative data for **1-Amino-5-benzoylaminoanthraquinone**.

### Physicochemical Properties

| Property         | Value                   | Reference           |
|------------------|-------------------------|---------------------|
| Appearance       | White crystalline solid | <a href="#">[1]</a> |
| Melting Point    | 258-260 °C              | <a href="#">[1]</a> |
| Boiling Point    | 531.4 °C at 760 mmHg    | <a href="#">[1]</a> |
| Density          | 1.425 g/cm <sup>3</sup> | <a href="#">[1]</a> |
| Flash Point      | 275.2 °C                | <a href="#">[1]</a> |
| Refractive Index | 1.746                   | <a href="#">[1]</a> |
| Vapor Pressure   | 1.58E-11 mmHg at 25°C   | <a href="#">[1]</a> |
| PSA              | 89.3                    | <a href="#">[1]</a> |
| XLogP3           | 3.95070                 | <a href="#">[1]</a> |

### Spectral Data

Detailed experimental spectral data for **1-Amino-5-benzoylaminoanthraquinone** is not readily available in the public domain. The NIST Chemistry WebBook indicates the availability of an IR spectrum, though the raw data is not provided.[\[3\]](#) For researchers requiring definitive spectral

characterization, it is recommended to perform experimental analysis ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, Mass Spectrometry) on a purified sample.

## Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of **1-Amino-5-benzoylaminoanthraquinone** is not explicitly described in the available literature. However, a plausible synthetic route can be inferred from procedures for the benzoylation of related aminoanthraquinones. The following protocol is a proposed method based on the benzoylation of 1,5-diaminoanthraquinone, a likely precursor.

Objective: To synthesize **1-Amino-5-benzoylaminoanthraquinone** via selective mono-benzoylation of 1,5-diaminoanthraquinone.

Reaction Scheme:

1,5-Diaminoanthraquinone + Benzoyl Chloride  $\rightarrow$  **1-Amino-5-benzoylaminoanthraquinone** + HCl

Materials and Reagents:

- 1,5-Diaminoanthraquinone
- Benzoyl Chloride
- Pyridine (or another suitable solvent such as nitrobenzene or o-dichlorobenzene)[4]
- Methanol
- Deionized Water
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
- Heating mantle and magnetic stirrer
- Filtration apparatus

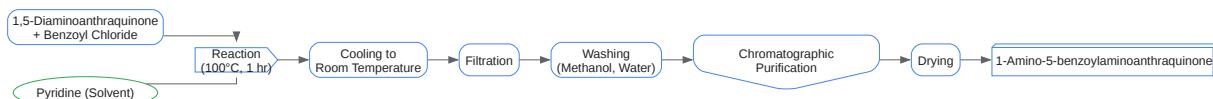
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,5-diaminoanthraquinone in an appropriate volume of pyridine (e.g., 10 ml of solvent per gram of starting material).
- Heating: Gently heat the mixture to 100°C with continuous stirring to ensure complete dissolution.[4]
- Addition of Benzoyl Chloride: Once the reaction temperature is stable, add benzoyl chloride dropwise to the solution. To achieve mono-substitution, it is crucial to use a controlled molar ratio of benzoyl chloride to 1,5-diaminoanthraquinone (a starting point would be a 1:1 molar ratio, with optimization likely required).
- Reaction: After the addition is complete, continue to stir the reaction mixture under reflux for a specified period (e.g., 1 hour, as a starting point for optimization).[4] The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to observe the consumption of the starting material and the formation of the mono- and di-substituted products.
- Isolation of Product: After the reaction is deemed complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.
- Purification:
  - Filter the crude product from the reaction mixture.
  - Wash the collected solid with methanol to remove residual pyridine and unreacted benzoyl chloride.[4]
  - Further wash the solid with water.
  - The resulting solid will likely be a mixture of unreacted 1,5-diaminoanthraquinone, the desired **1-Amino-5-benzoylaminoanthraquinone**, and the byproduct 1,5-dibenzoylaminoanthraquinone.
  - Separation of the desired mono-benzoylated product from the starting material and the di-benzoylated byproduct would require chromatographic techniques, such as column chromatography, taking advantage of the different polarities of the three compounds.

- Drying: Dry the purified product under a vacuum.

Note: This protocol is a proposed methodology and would require optimization of reaction times, temperatures, and molar ratios to maximize the yield of the mono-substituted product and minimize the formation of the di-substituted byproduct.

## Biological Activity and Signaling Pathways


Currently, there is no specific information in the scientific literature detailing the biological activity or involvement in signaling pathways of **1-Amino-5-benzoylaminoanthraquinone**. Its primary known application is as a bulk drug intermediate, suggesting it serves as a precursor molecule for the synthesis of other, potentially biologically active, compounds.[\[1\]](#)

## Visualizations

### Molecular Structure

A simplified 2D representation of the molecular structure.

## Proposed Synthesis Workflow



[Click to download full resolution via product page](#)

A proposed workflow for the synthesis of **1-Amino-5-benzoylaminoanthraquinone**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. 1-Amino-5-benzamidoanthraquinone [webbook.nist.gov]
- 4. US4179450A - Process for the preparation of 1-acylamino-5(8)-chloranthraquinones - Google Patents [patents.google.com]
- To cite this document: BenchChem. [1-Amino-5-benzoylaminoanthraquinone molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086115#1-amino-5-benzoylaminoanthraquinone-molecular-structure-and-formula]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)